![molecular formula C15H18N2O4S B1143896 3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid CAS No. 1093-97-6](/img/structure/B1143896.png)

3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid

Übersicht

Beschreibung

3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid, also known as DNSP, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. DNSP is a member of the sulfonylurea family of compounds, which are known for their ability to stimulate insulin secretion and lower blood glucose levels.

Wirkmechanismus

3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid works by binding to the sulfonylurea receptor (SUR) on the surface of pancreatic beta cells. This binding triggers the closure of ATP-sensitive potassium channels, which leads to depolarization of the beta cell membrane and the subsequent release of insulin. 3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid has also been shown to activate AMP-activated protein kinase (AMPK), which plays a role in glucose and lipid metabolism.

Biochemische Und Physiologische Effekte

3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid has been shown to stimulate insulin secretion in vitro and in vivo, leading to a decrease in blood glucose levels. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In addition, 3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid has been shown to have a positive effect on lipid metabolism, leading to decreased levels of triglycerides and cholesterol.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid is its ability to stimulate insulin secretion without causing hypoglycemia, making it a potentially safer alternative to other sulfonylurea compounds. However, 3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid has also been shown to have a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are several potential future directions for research on 3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid. One area of interest is its potential use as a treatment for diabetes, particularly in combination with other drugs. Another area of research could focus on its anti-inflammatory and antioxidant properties, which could have implications for a range of diseases. Finally, further studies could explore the potential of 3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid as a tool for investigating the mechanisms of insulin secretion and glucose metabolism.

Synthesemethoden

3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid can be synthesized through a multi-step process, starting with the reaction of 5-nitro-1-naphthalenesulfonic acid with dimethylamine. The resulting product is then reduced to 5-(dimethylamino)naphthalene-1-sulfonic acid, which is then reacted with chloroacetyl chloride to produce 5-(dimethylamino)naphthalene-1-sulfonyl chloride. Finally, the sulfonyl chloride is reacted with glycine to produce 3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid.

Wissenschaftliche Forschungsanwendungen

3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on its ability to stimulate insulin secretion and lower blood glucose levels, making it a potential treatment for diabetes. 3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid has also been studied for its anti-inflammatory properties and its ability to protect against oxidative stress.

Eigenschaften

IUPAC Name |

3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-17(2)13-7-3-6-12-11(13)5-4-8-14(12)22(20,21)16-10-9-15(18)19/h3-8,16H,9-10H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQICNCOMHYTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

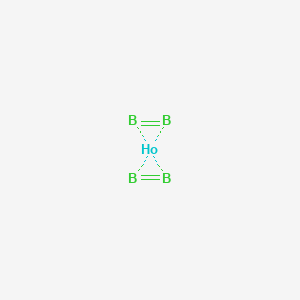

Molecular Formula |

C15H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501236582 | |

| Record name | N-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501236582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid | |

CAS RN |

1093-97-6 | |

| Record name | N-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501236582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.